7-methyl-1H-indazole

Catalog No.
S711441
CAS No.
3176-66-7
M.F
C8H8N2
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-methyl-1H-indazole

CAS Number

3176-66-7

Product Name

7-methyl-1H-indazole

IUPAC Name

7-methyl-1H-indazole

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C8H8N2/c1-6-3-2-4-7-5-9-10-8(6)7/h2-5H,1H3,(H,9,10)

InChI Key

RLAZPAQEVQDPHR-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=NN2

Synonyms

7-Methylindazole;

Canonical SMILES

CC1=C2C(=CC=C1)C=NN2

7-Methyl-1H-indazole is an organic compound with the molecular formula C8H8N2C_8H_8N_2 and a molecular weight of 132.16 g/mol. It features a bicyclic structure consisting of a five-membered indazole ring fused to a six-membered aromatic ring. The compound is characterized by the presence of a methyl group at the seventh position of the indazole moiety, which influences its chemical properties and biological activities. The compound is soluble in various organic solvents, indicating its potential for diverse applications in chemical and pharmaceutical research .

Synthesis and Availability:

7-Methyl-1H-indazole is a heterocyclic organic compound, readily available from commercial suppliers like Sigma-Aldrich . However, limited information is available regarding its specific synthesis or detailed characterization by the supplier.

Potential Applications:

While there is no extensive research directly investigating 7-methyl-1H-indazole itself, the core indazole scaffold holds various functionalities in medicinal chemistry. Here are some potential applications based on the broader context of indazole derivatives:

  • Drug Discovery

    Indazole derivatives exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, and anti-viral properties. These properties make them attractive candidates for drug discovery efforts. For instance, the structurally similar compound (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413) acts as a potent human CGRP antagonist, showing promise for treating migraines [PubMed: 23632269].

  • Material Science

    Indazoles can be incorporated into various materials, such as polymers and organic light-emitting diodes (OLEDs), due to their unique electronic and structural properties.

Future Research Directions:

Given the limited research on 7-methyl-1H-indazole specifically, future scientific efforts could explore:

  • Synthesis and Characterization: Developing and reporting detailed synthetic procedures and characterization data (e.g., spectroscopic data) for 7-methyl-1H-indazole would be valuable for further research.
  • Biological Activity Evaluation: Investigating the potential biological activities of 7-methyl-1H-indazole, either alone or as part of larger libraries, could lead to the discovery of novel drug candidates or other functional molecules.
  • Computational Modeling: Utilizing computational modeling techniques could help predict the potential properties and activities of 7-methyl-1H-indazole, guiding future experimental work.
Typical of indazole derivatives. Notably, it can undergo:

  • Amination reactions: This involves the introduction of amine groups into the structure, often facilitated by copper catalysts .
  • Electrophilic substitution: The aromatic nature of the compound allows for electrophilic aromatic substitution reactions, where substituents can be introduced at various positions on the aromatic ring .
  • Condensation reactions: It can react with aldehydes or ketones under acidic conditions to form imines or other derivatives .

These reactions are essential for synthesizing more complex molecules for pharmaceutical applications.

7-Methyl-1H-indazole exhibits notable biological activities, particularly in the field of medicinal chemistry. Research indicates that it may act as an inhibitor of certain kinases, which are critical in signaling pathways associated with cancer and other diseases. Specifically, it has been studied for its potential to inhibit Akt kinase, a key player in cell survival and proliferation pathways implicated in cancer . Additionally, its ability to cross biological membranes suggests it may have good bioavailability and therapeutic potential.

Several methods have been developed for synthesizing 7-methyl-1H-indazole:

  • Cyclization of hydrazones: This method involves the reaction of hydrazones with suitable electrophiles under acidic conditions to form indazole derivatives.
  • Direct methylation: Methylation of 1H-indazole can be achieved using methylating agents such as dimethyl sulfate or methyl iodide, often in the presence of a base to facilitate the reaction.
  • Copper-catalyzed reactions: Recent advancements include copper-catalyzed intramolecular amination techniques that allow for more efficient synthesis of indazole derivatives .

These methods highlight the versatility and accessibility of 7-methyl-1H-indazole in laboratory settings.

7-Methyl-1H-indazole has several applications across various fields:

  • Pharmaceuticals: Due to its kinase inhibitory properties, it is being explored as a potential therapeutic agent against cancer and other diseases.
  • Chemical Research: It serves as a building block in synthetic organic chemistry for developing more complex molecules.
  • Material Science: Its unique structural properties may allow for applications in designing new materials or functionalized polymers.

Studies on 7-methyl-1H-indazole have focused on its interactions with various biological targets. Notably:

  • Kinase Inhibition: Research has demonstrated its ability to inhibit Akt kinase, which plays a significant role in cancer cell signaling pathways .
  • Drug Metabolism: Interaction studies suggest that 7-methyl-1H-indazole may influence cytochrome P450 enzymes, particularly CYP1A2, indicating potential drug-drug interactions when co-administered with other medications .

Understanding these interactions is crucial for assessing its safety and efficacy in therapeutic contexts.

Several compounds share structural similarities with 7-methyl-1H-indazole. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Bromo-7-methyl-1H-indazole156454-43-20.98
5-Ethyl-3-methyl-1H-indazole81115-60-80.91
N,N-Dimethyl-1H-indazol-5-amine945264-96-00.88
7-Ethylindazole41748-71-40.91

Uniqueness of 7-Methyl-1H-Indazole

What sets 7-methyl-1H-indazole apart from these similar compounds is its specific methyl substitution at the seventh position, which significantly influences its biological activity and chemical reactivity. This unique substitution pattern contributes to its potential as a selective kinase inhibitor and highlights its importance in medicinal chemistry compared to other indazole derivatives.

XLogP3

1.9

Wikipedia

7-methyl-1H-indazole

Dates

Last modified: 08-15-2023

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